REACTION_CXSMILES
|
[CH:1]1([N:7]2[C:16]3[C:11](=[CH:12][N:13]=[C:14]4[N:19](S(C5C=CC(C)=CC=5)(=O)=O)[CH:18]=[CH:17][C:15]4=3)[CH2:10][CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].CCOC(C)=O.O>O1CCOCC1>[CH:1]1([N:7]2[C:16]3[C:11](=[CH:12][N:13]=[C:14]4[NH:19][CH:18]=[CH:17][C:15]4=3)[CH2:10][CH2:9][CH2:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
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Name
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1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine
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Quantity
|
0.132 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N1CCCC2=CN=C3C(=C12)C=CN3S(=O)(=O)C3=CC=C(C)C=C3
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Name
|
|
Quantity
|
0.32 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
2.2 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
0.129 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0.065 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated at about 100° C. for about 4 h
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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CUSTOM
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Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (2×5 mL)
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Type
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WASH
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Details
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the combined organics were washed with water and brine (5 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Type
|
WASH
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Details
|
eluting with a gradient of 0-100% (95/4.5/0.5) DCM/MeOH/DEA in DCM
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1CCCC2=CN=C3C(=C12)C=CN3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.052 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |